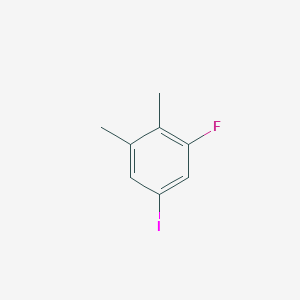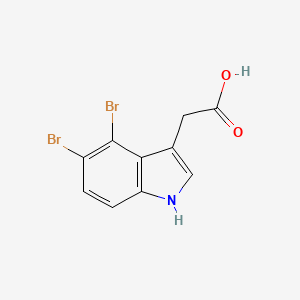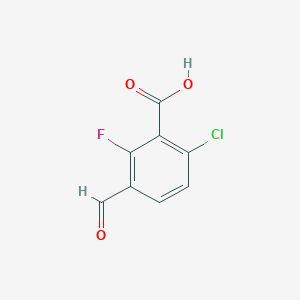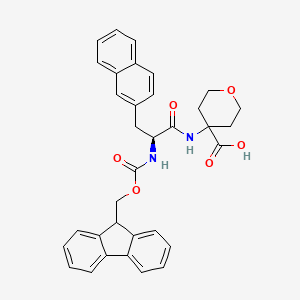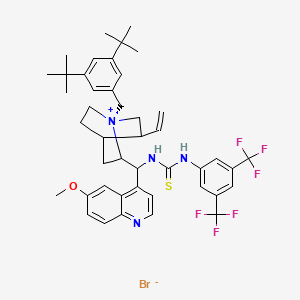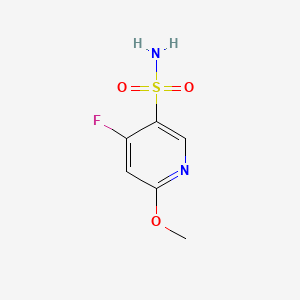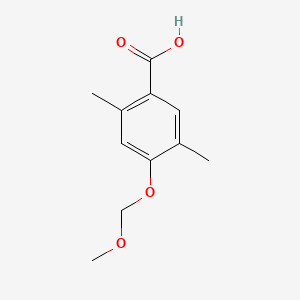
4-(Methoxymethoxy)-2,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethoxy)-2,5-dimethylbenzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a methoxymethoxy group and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-2,5-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group of 4-hydroxy-2,5-dimethylbenzoic acid with a methoxymethyl group. This can be done using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethoxy)-2,5-dimethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(Methoxymethoxy)-2,5-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethoxy)-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethylbenzoic acid: Lacks the methoxymethoxy group but shares the same core structure.
4-Methoxy-2,5-dimethylbenzoic acid: Contains a methoxy group instead of a methoxymethoxy group.
2,5-Dimethylbenzoic acid: Lacks both the methoxymethoxy and hydroxyl groups.
Uniqueness
4-(Methoxymethoxy)-2,5-dimethylbenzoic acid is unique due to the presence of the methoxymethoxy group, which can significantly alter its chemical and physical properties compared to similar compounds. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(methoxymethoxy)-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-5-10(15-6-14-3)8(2)4-9(7)11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Clave InChI |
CGUYPVBFKRRZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OCOC)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


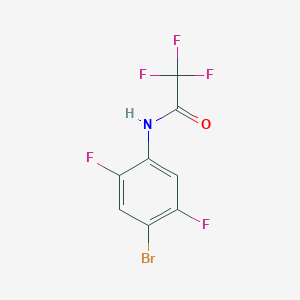
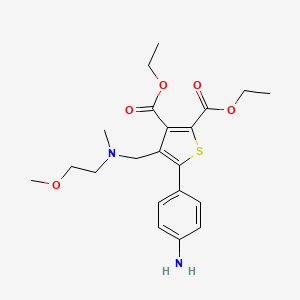
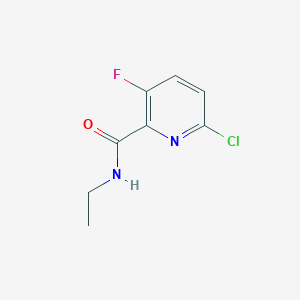
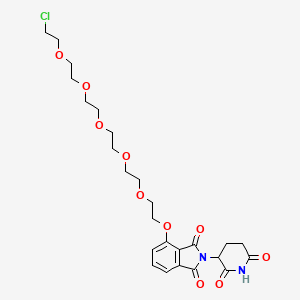
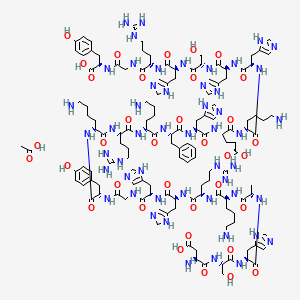
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
